molecular formula C13H15Cl2N3O2 B3875477 N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3875477
M. Wt: 316.18 g/mol
InChI Key: TYJAMPXIJZWJLG-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as DBH, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which regulate insulin secretion and glucose homeostasis. DBH has gained significant attention in scientific research due to its potential use in the treatment of type 2 diabetes mellitus.

Mechanism of Action

DBH exerts its effects by inhibiting the activity of N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide. N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide is responsible for the degradation of incretin hormones, which stimulate insulin secretion in response to glucose. By inhibiting N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide, DBH increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis.
Biochemical and Physiological Effects
DBH has been shown to have several biochemical and physiological effects. In animal models of diabetes, DBH has been found to increase insulin sensitivity and glucose tolerance. DBH has also been shown to increase the levels of incretin hormones, leading to increased insulin secretion. Additionally, DBH has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using DBH in laboratory experiments is its selectivity for N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide. DBH does not inhibit other enzymes, which reduces the risk of off-target effects. Additionally, DBH has a relatively simple synthesis process, which makes it easy to obtain for laboratory experiments. However, one limitation of using DBH is its potential toxicity. DBH has been found to be toxic at high concentrations, which may limit its use in laboratory experiments.

Future Directions

There are several future directions for the use of DBH in scientific research. One potential application is in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. DBH has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in these conditions. Additionally, DBH may have potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Further research is needed to explore these potential applications of DBH.
In conclusion, N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide, or DBH, is a potent and selective inhibitor of N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide that has gained significant attention in scientific research due to its potential use in the treatment of type 2 diabetes mellitus. DBH exerts its effects by inhibiting N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide, leading to increased levels of incretin hormones and improved glucose homeostasis. While DBH has several advantages for use in laboratory experiments, its potential toxicity may limit its use. Future research directions for DBH include exploring its potential use in other metabolic disorders and as a therapeutic agent for other diseases.

Scientific Research Applications

DBH has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. DBH has also been found to increase the levels of incretin hormones, which regulate insulin secretion and glucose homeostasis. These findings suggest that DBH has the potential to be an effective therapy for the treatment of type 2 diabetes mellitus.

properties

IUPAC Name

N-tert-butyl-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-13(2,3)17-11(19)12(20)18-16-7-8-9(14)5-4-6-10(8)15/h4-7H,1-3H3,(H,17,19)(H,18,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJAMPXIJZWJLG-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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